5,7-difluoro-1-benzothiophene-3-carboxylic acid
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Overview
Description
5,7-difluoro-1-benzothiophene-3-carboxylic acid is a chemical compound with the molecular formula C9H4F2O2S. It is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom fused to a benzene ring. The presence of fluorine atoms at positions 5 and 7 on the benzothiophene ring enhances its chemical properties, making it a valuable compound in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-difluoro-1-benzothiophene-3-carboxylic acid typically involves the introduction of fluorine atoms onto the benzothiophene ring followed by carboxylation. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce fluorine atoms at the desired positions. The carboxylation step can be achieved using carbon dioxide in the presence of a strong base like potassium tert-butoxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination and carboxylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5,7-difluoro-1-benzothiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms on the benzothiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, aldehydes.
Substitution: Various substituted benzothiophene derivatives.
Scientific Research Applications
5,7-difluoro-1-benzothiophene-3-carboxylic acid is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: In the study of enzyme inhibitors and as a probe for biological assays.
Industry: Used in the development of advanced materials and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of 5,7-difluoro-1-benzothiophene-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways and targets depend on the specific application and the nature of the interactions with the biological system .
Comparison with Similar Compounds
Similar Compounds
1-benzothiophene-3-carboxylic acid: Lacks fluorine atoms, resulting in different chemical properties and reactivity.
5-fluoro-1-benzothiophene-3-carboxylic acid: Contains a single fluorine atom, leading to intermediate properties between the non-fluorinated and difluorinated derivatives.
7-fluoro-1-benzothiophene-3-carboxylic acid: Similar to 5-fluoro derivative but with fluorine at a different position.
Uniqueness
5,7-difluoro-1-benzothiophene-3-carboxylic acid is unique due to the presence of two fluorine atoms at specific positions on the benzothiophene ring. This dual fluorination enhances its chemical stability, reactivity, and potential biological activity compared to its non-fluorinated and mono-fluorinated counterparts .
Properties
CAS No. |
1696775-92-4 |
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Molecular Formula |
C9H4F2O2S |
Molecular Weight |
214.19 g/mol |
IUPAC Name |
5,7-difluoro-1-benzothiophene-3-carboxylic acid |
InChI |
InChI=1S/C9H4F2O2S/c10-4-1-5-6(9(12)13)3-14-8(5)7(11)2-4/h1-3H,(H,12,13) |
InChI Key |
TVTQIDWFBFPZPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C(=CS2)C(=O)O)F)F |
Purity |
95 |
Origin of Product |
United States |
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